molecular formula C10H7Cl2N3O B3036108 4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one CAS No. 338975-42-1

4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B3036108
CAS No.: 338975-42-1
M. Wt: 256.08 g/mol
InChI Key: OWGRCYZTORRXET-UHFFFAOYSA-N
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Description

4-[(3,5-Dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a chemical compound with the molecular formula C10H7Cl2N3O and an average mass of 256.09 g/mol . It belongs to the class of 2,4-dihydro-3H-pyrazol-3-one derivatives, which are privileged scaffolds in medicinal and heterocyclic chemistry research. The (E)-isomer of this compound has been specifically documented in chemical databases . As a research chemical, it serves as a valuable building block for the synthesis of more complex molecules. Its structure, featuring a 3,5-dichloroanilino moiety, makes it a candidate for investigations in areas such as material science and the development of pharmacologically active agents. Researchers can utilize this compound to explore structure-activity relationships or as a precursor in organic synthesis. This product is strictly labeled For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

4-[(3,5-dichlorophenyl)iminomethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3O/c11-7-1-8(12)3-9(2-7)13-4-6-5-14-15-10(6)16/h1-5H,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGRCYZTORRXET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1Cl)Cl)N=CC2=CNNC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one typically involves the condensation of 3,5-dichloroaniline with a suitable pyrazolone derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

    Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituent patterns on the pyrazolone ring and the aniline moiety. Key comparisons include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
4-[(3,5-Dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one C₁₀H₆Cl₂N₃O 271.08 3,5-dichloroanilino High electrophilicity, rigid planar structure
4-[(2,4-Dichloroanilino)methylene]-2-methyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one C₁₂H₈Cl₂F₃N₃O 354.12 2,4-dichloroanilino, CF₃, methyl Enhanced lipophilicity, steric bulk
(Z)-4-(Furan-2-yl((4-iodophenyl)amino)methylene)-5-methyl-2-(p-tolyl)-2,4-dihydro-3H-pyrazol-3-one C₂₁H₁₆IN₃O₂ 467.23 4-iodophenyl, furan, methyl, p-tolyl Halogen bonding, π-π interactions
3-(4-Fluoroanilino)-1-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)but-2-en-1-one C₂₀H₁₇FN₃O₂ 362.37 4-fluoroanilino, hydroxy, methyl Reduced lipophilicity, H-bond donors

Key Observations:

  • Substituent Positional Effects: The 3,5-dichloroanilino group in the target compound creates a symmetrical electron-withdrawing environment, unlike the 2,4-dichloro isomer in the trifluoromethyl analog . This symmetry may enhance crystallinity and thermal stability.
  • Electronic and Steric Effects: The trifluoromethyl group in the 2,4-dichloro derivative increases lipophilicity (ClogP ≈ 3.2 vs.
  • Halogen vs. Hydrogen Bonding : The iodophenyl analog in exhibits halogen bonding due to the iodine atom, whereas the target compound relies on Cl···Cl and N–H···O interactions for crystal packing.

Crystallographic and Computational Analysis

  • Crystal Packing : The target compound’s planar structure facilitates dense π-π stacking, as seen in related dichloro derivatives. In contrast, the iodophenyl analog adopts a less planar conformation due to steric clashes between iodine and the furan ring.
  • Software Tools : Structural refinements for these compounds utilize SHELXL () and WinGX (), which optimize anisotropic displacement parameters and hydrogen bonding networks .

Biological Activity

4-[(3,5-Dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological properties, focusing on its antimicrobial and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is C12H8Cl2N3OC_{12}H_{8}Cl_{2}N_{3}O with a molecular weight of 338.11 g/mol. The compound features a pyrazolone core substituted with a dichloroaniline moiety, which is crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, primarily focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that derivatives of pyrazolones exhibit significant antimicrobial properties. In one study, compounds similar to this compound were tested against various bacterial strains. The results showed promising activity against both Gram-positive and Gram-negative bacteria.

Microbial Strain Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1550
Escherichia coli1830
Pseudomonas aeruginosa1270

Anticancer Activity

The compound's potential as an anticancer agent has also been investigated. Studies have demonstrated that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study:
A study evaluated the effect of the compound on human breast cancer cell lines (MCF-7). The results indicated a dose-dependent decrease in cell viability:

Concentration (µM) Cell Viability (%)
0100
1085
2560
5030

The IC50 value was determined to be approximately 25 µM, indicating significant cytotoxicity against MCF-7 cells.

The proposed mechanisms underlying the biological activities of this compound include:

  • Inhibition of Enzymatic Pathways: The compound may inhibit key enzymes involved in microbial metabolism.
  • Induction of Apoptosis: In cancer cells, it promotes apoptotic pathways leading to cell death.
  • Cell Cycle Arrest: It interferes with the normal progression of the cell cycle in cancer cells.

Q & A

Q. What are the optimized synthetic routes for 4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via condensation reactions between 3,5-dichloroaniline derivatives and pyrazolone precursors. A common approach involves refluxing 5-methyl-2,4-dihydro-3H-pyrazol-3-one with aldehydes (e.g., 3,5-dichlorobenzaldehyde) in ethanol or acetic acid under anhydrous conditions. Sodium acetate is often used as a catalyst. For example, heating at 80–100°C for 4–6 hours achieves yields of 60–75%. Recrystallization from DMF/EtOH (1:1) improves purity . Variants using microwave-assisted synthesis may reduce reaction time but require optimization of solvent polarity and temperature gradients.

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

  • X-ray crystallography (e.g., triclinic crystal system analysis) resolves the Z-configuration of the exocyclic double bond and confirms the planar geometry of the pyrazolone ring. Unit cell parameters (e.g., a=7.43a = 7.43 Å, b=11.07b = 11.07 Å) and torsion angles are critical for validating stereochemistry .
  • NMR : 1^1H NMR reveals aromatic proton splitting patterns (e.g., doublets for 3,5-dichloroaniline substituents at δ 7.2–7.8 ppm). 13^{13}C NMR identifies carbonyl resonances near δ 160–165 ppm .
  • FT-IR confirms C=O (1650–1680 cm1^{-1}) and N-H (3200–3300 cm1^{-1}) functional groups .

Q. How can researchers validate purity and monitor degradation during storage?

Methodological Answer: Use HPLC-PDA with a C18 column (mobile phase: acetonitrile/water, 70:30) to detect impurities >0.1%. Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS identify degradation products, such as hydrolyzed pyrazolone or oxidized aniline derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The electron-deficient pyrazolone ring facilitates nucleophilic attack at the methylene carbon. Kinetic studies using deuterated solvents (e.g., D2_2O) reveal a two-step mechanism: (1) protonation of the carbonyl oxygen, increasing electrophilicity; (2) rate-limiting nucleophilic addition. Hammett plots with substituted anilines (σ values: −0.7 to +1.2) correlate reaction rates with electronic effects .

Q. How do structural modifications alter biological activity, and what assays are appropriate for evaluation?

Methodological Answer:

  • Modifications : Introduce electron-withdrawing groups (e.g., -NO2_2) at the 3,5-dichloroaniline moiety to enhance binding to enzyme active sites (e.g., tyrosine kinase inhibition).
  • Assays :
  • In vitro enzyme inhibition : Use fluorescence-based assays (e.g., ATPase activity measured via ADP-Glo™) with IC50_{50} determination.
  • Antioxidant capacity : Employ DPPH radical scavenging assays (EC50_{50} values compared to ascorbic acid) .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) with dose-response curves (10–100 µM) .

Q. What experimental designs are recommended for studying environmental fate and degradation pathways?

Methodological Answer:

  • Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and analyze products via HRMS .
  • Biodegradation : Use OECD 301D closed bottle tests with activated sludge; monitor CO2_2 evolution and parent compound depletion via GC-MS .
  • Soil adsorption : Batch experiments with varying organic matter content (e.g., 1–5%); calculate Freundlich isotherms (KfK_f values) .

Q. How can researchers resolve contradictions in reported synthetic yields or analytical data?

Methodological Answer:

  • Yield discrepancies : Compare solvent purity (e.g., anhydrous vs. 95% ethanol), reaction atmosphere (N2_2 vs. air), and catalyst ratios (e.g., 1:1 vs. 1:2 substrate/catalyst). Replicate conditions from (ethanol reflux, 2 hours) versus (acetic acid, 4 hours) to identify optimal parameters.
  • Analytical conflicts : Cross-validate NMR assignments using 2D techniques (COSY, HSQC) and compare with computational predictions (DFT calculations at B3LYP/6-31G**) .

Q. What strategies mitigate side reactions during functionalization of the pyrazolone core?

Methodological Answer:

  • Protecting groups : Temporarily protect the NH group with Boc anhydride to prevent unwanted cyclization during alkylation.
  • Low-temperature reactions : Perform Michael additions at −20°C to suppress ketone tautomerization .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl2_2) to enhance regioselectivity in Friedel-Crafts reactions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one
Reactant of Route 2
4-[(3,5-dichloroanilino)methylene]-2,4-dihydro-3H-pyrazol-3-one

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